3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester is a complex organic compound with the molecular formula C22H27NO4 and a molecular weight of 369.45 g/mol. This compound is classified under the category of benzoic acid derivatives and is recognized for its potential applications in biochemical research and pharmaceuticals.
This compound falls under the classification of benzoic acid derivatives and specifically as an ester, due to the presence of a propyl group attached to the carboxylic acid functionality. Its structure incorporates both aromatic and aliphatic components, making it a versatile molecule for various chemical reactions.
The synthesis of 3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of reactions and confirm product identity.
The molecular structure of 3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester features:
The structural representation can be denoted using SMILES notation: CC(C)(C)c1ccc(OCC(=O)Nc2ccc(cc2)C(=O)O)cc1
.
3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to prevent side reactions and maximize yield. Reaction kinetics can be studied using spectroscopic methods to understand the mechanism involved.
The mechanism of action for this compound primarily relates to its role as a biochemical intermediate. It may interact with specific biological targets due to its structural features, particularly in drug development contexts.
Relevant data suggests that careful handling is required due to potential reactivity associated with its functional groups .
3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester finds applications primarily in:
This compound holds promise for further exploration in medicinal chemistry and related fields due to its unique structure and potential biological activities.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3